

# TIQ-15: A Technical Guide to its Chemical Properties, Solubility, and Biological Activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *TIQ-15*

Cat. No.: *B15611350*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**TIQ-15** is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a G protein-coupled receptor that plays a crucial role in cell migration, hematopoiesis, and immune responses. The CXCL12/CXCR4 signaling axis is implicated in the pathophysiology of various diseases, including HIV-1 infection, cancer metastasis, and inflammatory disorders. As a result, CXCR4 has emerged as a significant therapeutic target, and **TIQ-15** represents a key small molecule inhibitor in the ongoing research and development of novel therapeutics targeting this pathway. This technical guide provides an in-depth overview of the chemical properties, solubility, and biological activity of **TIQ-15**, along with detailed experimental protocols for its characterization.

## Chemical Properties and Identifiers

**TIQ-15**, a tetrahydroisoquinoline derivative, has been synthesized and characterized as a lead compound in the development of CXCR4 antagonists. Its fundamental chemical properties and identifiers are summarized below.

Property	Value
IUPAC Name	N-(4-aminobutyl)-1-(quinolin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-1-amine
CAS Number	1380336-17-3
Molecular Formula	C <sub>23</sub> H <sub>32</sub> N <sub>4</sub>
Molecular Weight	364.53 g/mol
SMILES String	<chem>NCCCCN(C[C@H]1Cc2ccccc2CN1)[C@H]1CCCCc2cccn21</chem>
Appearance	Solid

## Solubility Profile

The solubility of a compound is a critical determinant of its utility in biological assays and its potential for formulation as a therapeutic agent.

Solvent/Buffer	Solubility
Water (pH 7.4 buffer)	>100 µg/mL
DMSO	125 mg/mL (with ultrasonic and warming) <a href="#">[1]</a>

## Biological Activity

**TIQ-15** is a highly potent antagonist of the CXCR4 receptor, demonstrating inhibitory activity in a variety of functional assays. Its biological activity is summarized in the table below.

Assay	IC <sub>50</sub> Value
CXCL12-Induced Calcium Flux	3 nM - 6 nM
HIV-1 IIIB Entry Inhibition	3 nM
SDF-1 $\alpha$ /Forskolin-Induced cAMP Production	41 nM
SDF-1 $\alpha$ -Mediated Chemotaxis	176 nM
CYP450 2D6 Inhibition	320 nM

## Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide detailed protocols for key experiments used to characterize **TIQ-15**.

### CXCL12-Induced Intracellular Calcium Flux Assay

This assay measures the ability of a compound to inhibit the transient increase in intracellular calcium concentration induced by the binding of CXCL12 to the CXCR4 receptor.

#### 1. Cell Culture and Preparation:

- CCRF-CEM cells, a human T-cell lymphoblast-like cell line endogenously expressing CXCR4, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100  $\mu$ g/mL streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- On the day of the assay, cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) to a density of 1 x 10<sup>6</sup> cells/mL.

#### 2. Dye Loading:

- A calcium-sensitive fluorescent dye, such as Fluo-4 AM or Indo-1 AM, is added to the cell suspension at a final concentration of 2-5  $\mu$ M.
- Pluronic F-127 (0.02% final concentration) is often included to aid in dye solubilization and cell loading.
- The cells are incubated with the dye for 30-60 minutes at 37°C in the dark.

- After incubation, cells are washed to remove extracellular dye and resuspended in fresh assay buffer.

### 3. Compound Incubation:

- The cell suspension is dispensed into a 96-well microplate.
- **TIQ-15**, at various concentrations, is added to the wells and incubated for 15-30 minutes at 37°C. A vehicle control (e.g., DMSO) is also included.

### 4. Calcium Flux Measurement:

- The microplate is placed in a fluorescence microplate reader (e.g., FLIPR, FlexStation).
- A baseline fluorescence reading is established for each well.
- The instrument's integrated fluidics system adds a solution of CXCL12 (at a concentration that elicits a submaximal response, e.g., EC<sub>80</sub>) to each well.
- The fluorescence intensity is monitored in real-time to measure the change in intracellular calcium concentration.

### 5. Data Analysis:

- The peak fluorescence response is calculated for each well.
- The data is normalized to the vehicle control.
- The IC<sub>50</sub> value is determined by plotting the percent inhibition against the logarithm of the **TIQ-15** concentration and fitting the data to a four-parameter logistic equation.

## Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a non-cell-based assay used to predict the passive permeability of a compound across a lipid membrane, which is a key indicator of its potential for oral absorption.

### 1. Preparation of the PAMPA Plate:

- A 96-well filter plate (donor plate) with a hydrophobic PVDF membrane is coated with a lipid solution (e.g., 10% lecithin in dodecane).
- The solvent is allowed to evaporate, leaving a lipid layer on the membrane.
- A 96-well acceptor plate is filled with buffer (e.g., PBS at pH 7.4).

### 2. Compound Preparation and Incubation:

- A stock solution of **TIQ-15** is prepared in DMSO and then diluted in buffer to the desired concentration (e.g., 10  $\mu$ M).
- The **TIQ-15** solution is added to the donor plate wells.
- The donor plate is placed on top of the acceptor plate, forming a "sandwich".
- The PAMPA sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours), often with gentle shaking.

### 3. Analysis:

- After incubation, the donor and acceptor plates are separated.
- The concentration of **TIQ-15** in both the donor and acceptor wells is determined using a suitable analytical method, typically LC-MS/MS.
- The apparent permeability coefficient ( $P_{app}$ ) is calculated using the following equation:

## CYP450 2D6 Inhibition Assay

This in vitro assay assesses the potential of **TIQ-15** to inhibit the activity of the cytochrome P450 2D6 enzyme, a major enzyme involved in drug metabolism.

### 1. Reagents and Preparation:

- Human liver microsomes (HLMs) are used as the source of CYP450 enzymes.
- A specific probe substrate for CYP2D6 (e.g., dextromethorphan or bufuralol) is used.
- A NADPH-generating system is required to support the enzymatic reaction.
- Potassium phosphate buffer (pH 7.4) is used as the reaction buffer.

### 2. Incubation:

- A reaction mixture containing HLMs, the probe substrate, and the NADPH-generating system is prepared in the reaction buffer.
- **TIQ-15** is added to the reaction mixture at various concentrations. A positive control inhibitor (e.g., quinidine) and a vehicle control are also included.
- The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specific time (e.g., 10-30 minutes).

### 3. Reaction Termination and Analysis:

- The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

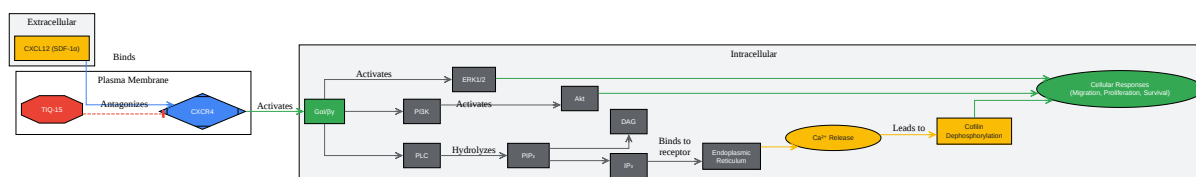
- The samples are centrifuged to precipitate the proteins.
- The supernatant is analyzed by LC-MS/MS to quantify the formation of the specific metabolite of the probe substrate.

#### 4. Data Analysis:

- The rate of metabolite formation is calculated for each concentration of **TIQ-15**.
- The percent inhibition is determined relative to the vehicle control.
- The IC<sub>50</sub> value is calculated by plotting the percent inhibition against the logarithm of the **TIQ-15** concentration and fitting the data to a suitable model.

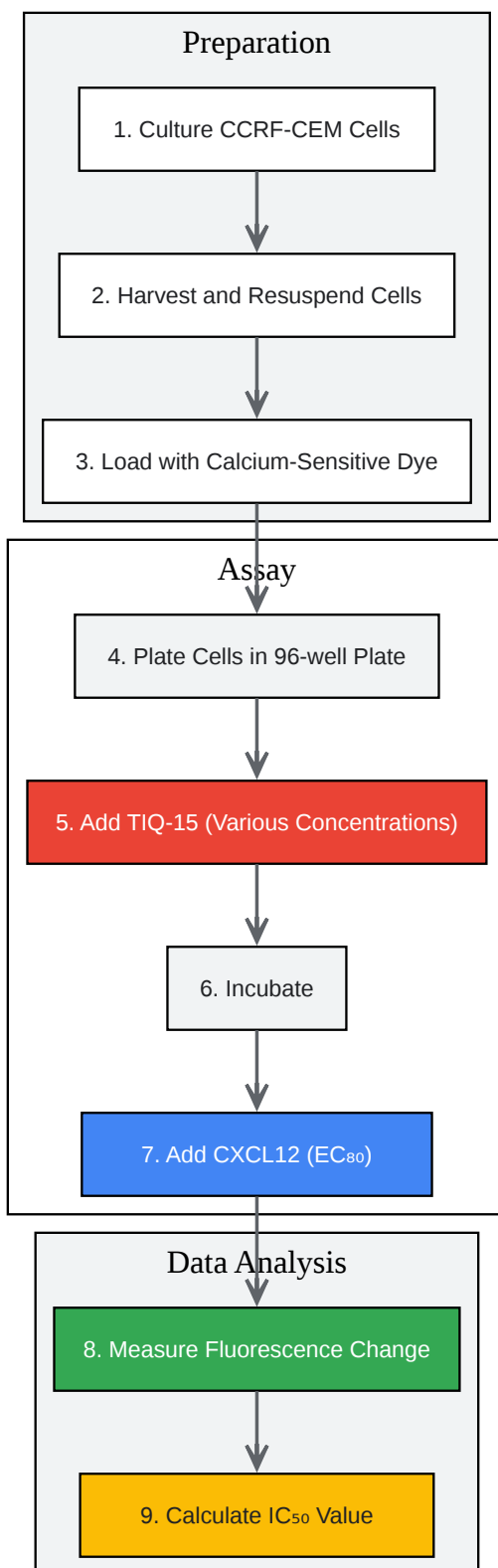
## Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the methods used to study **TIQ-15**.



[Click to download full resolution via product page](#)

Caption: CXCR4 signaling pathway and the antagonistic action of **TIQ-15**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for a calcium flux assay to determine **TIQ-15** potency.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [TIQ-15: A Technical Guide to its Chemical Properties, Solubility, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611350#chemical-properties-and-solubility-of-tiq-15]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)